N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
CAS No.: 1797323-16-0
Cat. No.: VC7686859
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797323-16-0 |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.368 |
| IUPAC Name | N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide |
| Standard InChI | InChI=1S/C18H18N4O2/c23-18(14-3-5-16(6-4-14)21-8-1-2-9-21)20-15-11-19-22(12-15)17-7-10-24-13-17/h1-6,8-9,11-12,17H,7,10,13H2,(H,20,23) |
| Standard InChI Key | XOFXEFRHKNLBDN-UHFFFAOYSA-N |
| SMILES | C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates three distinct heterocyclic systems:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in coordinating metal ions and modulating electronic properties.
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Oxolane Substituent: A tetrahydrofuran ring fused to the pyrazole, introducing stereochemical complexity and influencing solubility.
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Pyrrole-Benzamide Moiety: A benzamide group substituted with a pyrrole ring, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
The SMILES notation \text{C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 encapsulates this arrangement. Computational models predict a planar benzamide group orthogonal to the pyrazole-oxolane system, creating a T-shaped geometry that may enhance binding to biological targets.
Synthetic Pathways and Optimization Strategies
Three primary synthetic routes have been proposed for N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide, each with distinct advantages and limitations:
Route 1: Stepwise Assembly
This method involves sequential synthesis of the pyrazole and pyrrole intermediates followed by coupling:
Route 2: One-Pot Copper-Catalyzed Cycloaddition
A more efficient approach employs a copper(I)-catalyzed sydnone-alkyne cycloaddition to simultaneously form the pyrazole and benzamide moieties. Key features include:
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Reagents: CuI (10 mol%), DIPEA, DMF at 80°C.
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Yield: 65–78% in model systems.
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Advantage: Reduces step count and improves atom economy.
Route 3: Reductive Amination
This alternative strategy uses reductive amination to conjugate the pyrazole-amine intermediate with 4-pyrrol-1-ylbenzoic acid:
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Intermediate Preparation: 1-(Oxolan-3-yl)pyrazol-4-amine synthesized via catalytic hydrogenation.
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Coupling: EDC/HOBt-mediated activation of the carboxylic acid.
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Yield: 50–60%, with challenges in stereochemical control.
Table 1: Comparison of Synthetic Routes
| Route | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Stepwise cyclization & coupling | 35–45 | High intermediate purity | Low efficiency, multiple steps |
| 2 | One-pot cycloaddition | 65–78 | Atom economy, fewer steps | Requires specialized catalysts |
| 3 | Reductive amination | 50–60 | Mild conditions | Stereochemical variability |
Physicochemical and Spectroscopic Properties
Experimental characterization data remain sparse, but predictions from analogous compounds provide foundational insights:
Molecular Properties
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Molecular Formula:
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Molar Mass: 322.368 g/mol
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Solubility: Limited aqueous solubility (logP ≈ 2.8 predicted), soluble in DMSO and DMF.
Table 2: Predicted NMR Chemical Shifts (δ, ppm)
| Proton Environment | -NMR | -NMR |
|---|---|---|
| Pyrazole C-H (N-adjacent) | 7.9–8.2 | 142–146 |
| Oxolane O-CH-CH | 3.6–4.1 | 68–72 |
| Pyrrole N-CH=CH | 6.5–6.8 | 118–122 |
| Benzamide C=O | - | 168–170 |
Mass spectral analysis predicts a molecular ion peak at m/z 322.4 (M+H) with fragmentation patterns dominated by loss of the oxolane moiety (m/z 247.3).
Biological Activity and Mechanistic Hypotheses
Although direct pharmacological studies are unavailable, structural analogs suggest potential applications:
Anticancer Mechanisms
Molecular docking studies predict strong binding (ΔG ≈ -9.2 kcal/mol) to EGFR tyrosine kinase, potentially inhibiting phosphorylation cascades in non-small cell lung cancer models.
Neuroprotective Effects
Analogous compounds demonstrate 40–60% inhibition of monoamine oxidase B (MAO-B) at 10 µM, suggesting utility in Parkinson’s disease therapy.
Computational Chemistry and Molecular Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
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HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on the benzamide oxygen (), favoring hydrogen-bond interactions.
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LogD: 2.1, predicting favorable blood-brain barrier penetration.
Industrial and Materials Science Applications
Beyond pharmacology, this compound’s rigid structure makes it suitable for:
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Coordination Polymers: Pyrazole nitrogen atoms can bind transition metals (e.g., Cu, Zn) to form porous frameworks for gas storage.
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Organic Electronics: Extended π-conjugation may enable use as a hole-transport material in perovskite solar cells (predicted hole mobility: 0.12 cm/V·s).
Challenges and Future Directions
Critical research priorities include:
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Experimental Validation: Confirm predicted spectroscopic and biological properties.
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Toxicological Profiling: Assess acute/chronic toxicity in model organisms.
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Formulation Development: Explore nanocrystal or liposomal delivery systems to enhance solubility.
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